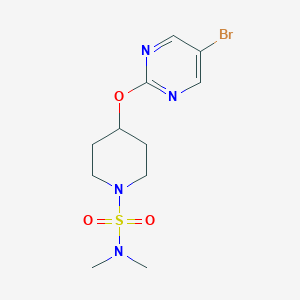
Ácido metoxiiminoacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyimino-acetic acid is an organic compound with the molecular formula C3H5NO3 It is characterized by the presence of a methoxyimino group attached to an acetic acid moiety
Aplicaciones Científicas De Investigación
Methoxyimino-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Methoxyimino-acetic acid derivatives are explored for their potential therapeutic properties, including antibacterial and antiviral activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
Biochemical Pathways
It is known that acetic acid, a related compound, is involved in various metabolic processes, including the tricarboxylic acid (tca) cycle .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methoxyimino-acetic acid is currently unknown .
Result of Action
It is known that changes in acidity can affect cell membrane properties, which could potentially be a result of methoxyimino-acetic acid’s action .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of Methoxyimino-acetic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxyimino-acetic acid can be synthesized through several methods. One common approach involves the reaction of a compound with a formula (I) structure and methoxamine reactant salt. The reaction mixture undergoes basic hydrolysis, followed by the addition of ammonia to form methoxyimino-acetic acid ammonium salts . Another method involves the synthesis of cefotaxime from diethyl thiophosphoryl (methoxyimino) acetate and 7-aminocephalosporinic acid .
Industrial Production Methods
Industrial production of methoxyimino-acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, ammonium salt formation, and purification through techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methoxyimino-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert methoxyimino-acetic acid into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving methoxyimino-acetic acid include N-bromosuccinimide for bromination reactions , and various bases like sodium hydroxide for hydrolysis reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and yield of these reactions.
Major Products Formed
The major products formed from reactions involving methoxyimino-acetic acid depend on the type of reaction and the reagents used. For example, benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester results in the formation of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester .
Comparación Con Compuestos Similares
Methoxyimino-acetic acid can be compared with other similar compounds, such as:
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid: This compound is used in the synthesis of cephalosporin antibiotics and shares structural similarities with methoxyimino-acetic acid.
2-(Methoxyimino)-2-furyl acetic acid: Another related compound with similar functional groups and chemical properties.
Propiedades
Número CAS |
88012-58-2 |
|---|---|
Fórmula molecular |
C3H5NO3 |
Peso molecular |
103.08 g/mol |
Nombre IUPAC |
2-methoxyiminoacetic acid |
InChI |
InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6) |
Clave InChI |
MIHIJWOEDDPOLG-UHFFFAOYSA-N |
SMILES |
CON=CC(=O)O |
SMILES canónico |
CON=CC(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359346.png)

![(2Z)-2-(3,4-dimethoxyphenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2359350.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)

![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)




![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)
